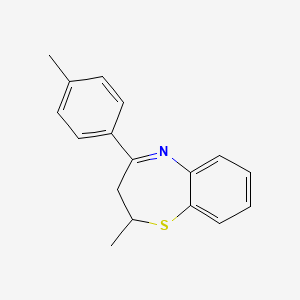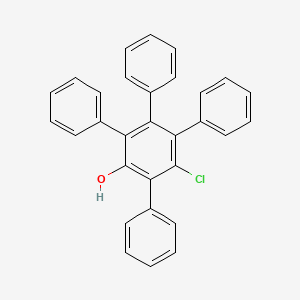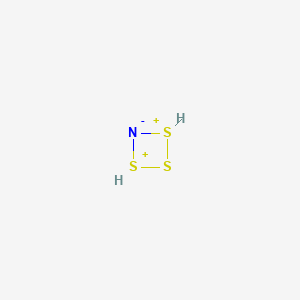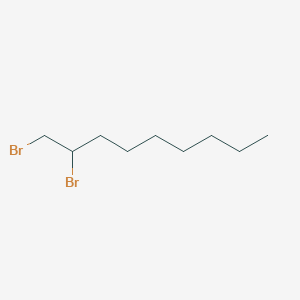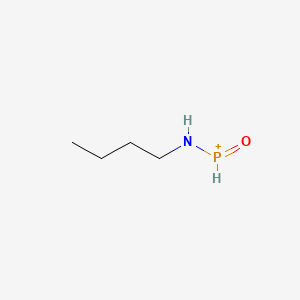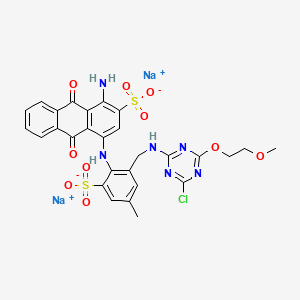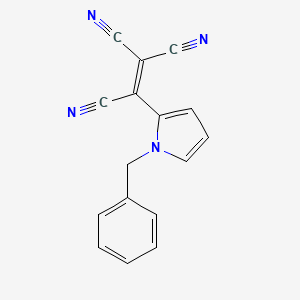
Ethenetricarbonitrile, (1-benzyl-2-pyrrolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethenetricarbonitrile, (1-benzyl-2-pyrrolyl)-, also known as 2-(Tricyanovinyl)-1-benzylpyrrole, is an organic compound with the molecular formula C16H10N4. This compound is characterized by the presence of a benzyl group attached to a pyrrole ring, which is further connected to an ethenetricarbonitrile moiety. It is a versatile compound with significant applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethenetricarbonitrile, (1-benzyl-2-pyrrolyl)-, typically involves the reaction of 1-benzylpyrrole with tricyanovinyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the pyrrole nitrogen attacks the tricyanovinyl chloride, leading to the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
化学反応の分析
Types of Reactions
Ethenetricarbonitrile, (1-benzyl-2-pyrrolyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzyl and pyrrole positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Ethenetricarbonitrile, (1-benzyl-2-pyrrolyl)-, has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Ethenetricarbonitrile, (1-benzyl-2-pyrrolyl)-, involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and apoptosis pathways.
類似化合物との比較
Ethenetricarbonitrile, (1-benzyl-2-pyrrolyl)-, can be compared with other similar compounds such as:
1-Benzylpyrrole: Lacks the tricyanovinyl group, making it less reactive.
2-(Tricyanovinyl)pyrrole: Lacks the benzyl group, affecting its solubility and reactivity.
1-Benzyl-2-(tricyanovinyl)benzene: Similar structure but with a benzene ring instead of a pyrrole ring, leading to different chemical properties.
The uniqueness of Ethenetricarbonitrile, (1-benzyl-2-pyrrolyl)-, lies in its combination of the benzyl and tricyanovinyl groups attached to the pyrrole ring, which imparts distinct chemical and biological properties.
特性
CAS番号 |
73927-55-6 |
|---|---|
分子式 |
C16H10N4 |
分子量 |
258.28 g/mol |
IUPAC名 |
2-(1-benzylpyrrol-2-yl)ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C16H10N4/c17-9-14(10-18)15(11-19)16-7-4-8-20(16)12-13-5-2-1-3-6-13/h1-8H,12H2 |
InChIキー |
SWHDMUGSDSLCTP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C=CC=C2C(=C(C#N)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


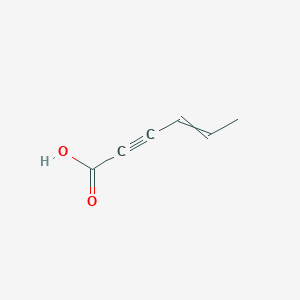

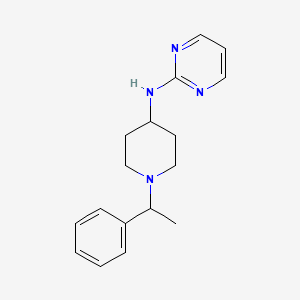

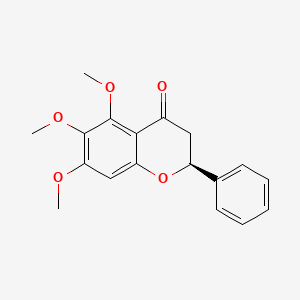
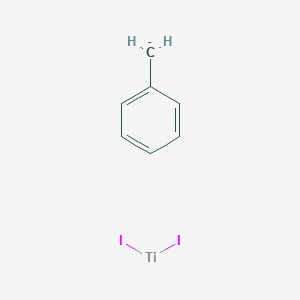
![3-Methyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14440217.png)
